4,5-Diphenyl-3H-1,2-dithiole-3-thione
CAS No.: 13232-76-3
Cat. No.: VC20975208
Molecular Formula: C15H10S3
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13232-76-3 |
|---|---|
| Molecular Formula | C15H10S3 |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | 4,5-diphenyldithiole-3-thione |
| Standard InChI | InChI=1S/C15H10S3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H |
| Standard InChI Key | ILAXRAVUQIJKLV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(SSC2=S)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(SSC2=S)C3=CC=CC=C3 |
Introduction
Physicochemical Properties
Understanding the physicochemical properties of 4,5-Diphenyl-3H-1,2-dithiole-3-thione is essential for evaluating its potential applications in various fields. The compound possesses distinct characteristics that are summarized in Table 1.
Table 1: Physicochemical Properties of 4,5-Diphenyl-3H-1,2-dithiole-3-thione
Chemical Reactivity and Transformations
Understanding the chemical reactivity of 4,5-Diphenyl-3H-1,2-dithiole-3-thione is critical for exploring its potential applications in organic synthesis and materials science.
Nucleophilic Substitution Reactions
The 5-position of 3H-1,2-dithiole-3-thiones can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. For example, 4,5-dichloro-3H-1,2-dithiole-3-thione has been shown to react with potassium thiocyanate, leading to unexpected formation of 5,5'-thiobis(4-chloro-3H-1,2-dithiole-3-thione) . Similar reactivity might be expected for 4,5-Diphenyl-3H-1,2-dithiole-3-thione under appropriate conditions, although the presence of phenyl groups would likely influence the electronic properties and reactivity patterns.
Recent Developments and Future Directions
Research on 3H-1,2-dithiole-3-thiones has experienced what has been described as "almost explosive recent interest" due to their potential as hydrogen sulfide donors . This interest is driven by the recognition of H₂S as an important gaseous signaling molecule with diverse physiological functions.
Recent developments in synthetic methodologies for 3H-1,2-dithiole-3-thiones, including copper-catalyzed processes and reactions using elemental sulfur, have expanded the accessibility of these compounds and their derivatives . These advances provide new opportunities for exploring the chemistry and biological activities of compounds like 4,5-Diphenyl-3H-1,2-dithiole-3-thione.
Future research directions might include:
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Detailed investigation of the H₂S-releasing properties of 4,5-Diphenyl-3H-1,2-dithiole-3-thione under various physiological conditions.
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Exploration of structure-activity relationships through the synthesis and evaluation of derivatives with modified substituents.
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Development of targeted delivery systems to enhance the therapeutic potential of these compounds.
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Investigation of potential applications in materials science, catalysis, and coordination chemistry.
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